4-Fluorophenyl 4-nitrophenyl sulfone
Description
4-Fluorophenyl 4-nitrophenyl sulfone is a sulfone derivative featuring two aromatic rings: one substituted with a fluorine atom at the para-position and the other with a nitro group at the para-position. Sulfones are characterized by the sulfonyl functional group (SO₂), which imparts high thermal stability and chemical resistance.
Properties
CAS No. |
383-24-4 |
|---|---|
Molecular Formula |
C12H8FNO4S |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-nitrobenzene |
InChI |
InChI=1S/C12H8FNO4S/c13-9-1-5-11(6-2-9)19(17,18)12-7-3-10(4-8-12)14(15)16/h1-8H |
InChI Key |
SDZPRJDGUVYQNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key sulfone derivatives with varying substituents:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|---|
| 4-Fluorophenyl 4-nitrophenyl sulfone | Not explicitly provided | C₁₂H₈FNO₄S* | ~297.25 (estimated) | – | 4-Fluorophenyl, 4-Nitrophenyl |
| Bis(4-fluorophenyl) sulfone | 383-29-9 | C₁₂H₈F₂O₂S | 254.25 | 98–100 | Two 4-fluorophenyl |
| Bis(4-nitrophenyl) sulfone | 1156-50-9 | C₁₂H₈N₂O₆S | 308.26 | – | Two 4-nitrophenyl |
| 4-Chlorophenyl phenyl sulfone | 80-00-2 | C₁₂H₉ClO₂S | 252.71 | – | 4-Chlorophenyl, Phenyl |
| 4-Aminophenyl 4-nitrophenyl sulfone | – | C₁₂H₁₁N₂O₄S* | 297.29 | – | 4-Aminophenyl, 4-Nitrophenyl |
*Molecular formulas inferred based on substituents.
Key Observations:
- Electronic Effects : The nitro group is strongly electron-withdrawing, enhancing the sulfone's polarity and acidity. Fluorine, while also electron-withdrawing, has a smaller steric footprint and bioisosteric properties, making it favorable in drug design .
- Thermal Stability : Bis(4-nitrophenyl) sulfone likely exhibits higher thermal stability due to dual nitro groups, whereas 4-fluorophenyl analogs may offer better solubility in organic solvents .
- Melting Points : Bis(4-fluorophenyl) sulfone melts at 98–100°C, lower than nitro-rich analogs, reflecting reduced intermolecular interactions compared to nitro-substituted sulfones .
This compound
- Reactivity : The nitro group activates the ring for electrophilic substitution, while fluorine can participate in nucleophilic aromatic substitution or serve as a directing group. This combination is useful in synthesizing heterocycles (e.g., pyrazoles in ) or covalent inhibitors (e.g., sulfonyl fluorides in ) .
- Applications: Potential use in proton exchange membranes (PEMs) for fuel cells, where sulfones improve mechanical strength and thermal resistance. Fluorine may enhance hydrophobicity, reducing water uptake .
Bis(4-nitrophenyl) Sulfone
- Applications : High-performance polymers and explosives due to nitro groups' electron-deficient nature. Its rigidity suits applications requiring thermal stability .
4-Chlorophenyl Phenyl Sulfone
- Historical Use: Employed in agrochemicals (e.g., pesticides like "Sulphenone") due to chlorine's cost-effectiveness and moderate electron-withdrawing effects .
4-Aminophenyl 4-Nitrophenyl Sulfone
- Synthetic Intermediate: The amino group enables further functionalization (e.g., azo coupling), while the nitro group stabilizes intermediates in dye or pharmaceutical synthesis .
Comparative Analysis of Substituent Effects
| Substituent | Electronic Effect | Impact on Sulfone Properties |
|---|---|---|
| Nitro (-NO₂) | Strong electron-withdrawing | Increases polarity, acidity, and thermal stability; reduces solubility in polar solvents |
| Fluoro (-F) | Moderate electron-withdrawing | Enhances lipophilicity and bioactivity; improves oxidative stability |
| Chloro (-Cl) | Weak electron-withdrawing | Balances cost and reactivity; common in agrochemicals |
| Amino (-NH₂) | Electron-donating | Increases solubility in aqueous media; facilitates further derivatization |
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